2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of coupling reagents and solvents that facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated synthesis equipment and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in further reactions. The fluorophenyl group can interact with various biological targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the fluorine atom.
2-((Tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid: Contains a chlorine atom instead of fluorine.
2-((Tert-butoxycarbonyl)amino)-4-(4-bromophenyl)butanoic acid: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds .
Properties
CAS No. |
1822582-39-7 |
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Molecular Formula |
C15H20FNO4 |
Molecular Weight |
297.32 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
JYPLRFOLNJICIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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